molecular formula C11H15Cl2N3 B8415183 (1-(3,5-Dichloropyridin-4-yl)piperidin-4-yl)methanamine

(1-(3,5-Dichloropyridin-4-yl)piperidin-4-yl)methanamine

Cat. No. B8415183
M. Wt: 260.16 g/mol
InChI Key: KUAOHWXOXFEZAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08778925B2

Procedure details

To a solution of 1-(3,5-dichloropyridin-4-yl)piperidine-4-carboxamide 23 (30 mg, 0.11 mmol) in THF (2 mL), at 0° C., was added a 1M solution of borane THF complex in THF (11.1 mL, 1.1 mmol). The reaction was stirred for 1 hour before warming to r.t. and stirring for a further 18 hr. To the reaction was added 2M HCl (2 ml), the mixture diluted with water (20 ml) and extracted with EtOAc (2×20 mL) and the combined organic extracts were washed with brine (25 mL). The combined aqueous extracts were basified with saturated sodium hydrogen carbonate and then extracted with EtOAc (2×20 mL). The combined organic extracts were washed with brine (20 mL), dried (MgSO4) and concentrated under reduced pressure to give a crude colourless oil (8 mg). The crude product was purified by flash column chromatography on silica gel (CH2Cl2, MeOH, 97:3 to CH2Cl2, 1 M methanolic NH3, 9:1) to furnish the title compound, LC-MS (ESI, 3.5 min) Rt 1.45 min, m/z 260 (91%, [M+H]+).
Quantity
30 mg
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
11.1 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[N:4][CH:5]=[C:6]([Cl:17])[C:7]=1[N:8]1[CH2:13][CH2:12][CH:11]([C:14]([NH2:16])=O)[CH2:10][CH2:9]1.Cl>C1COCC1.O>[Cl:1][C:2]1[CH:3]=[N:4][CH:5]=[C:6]([Cl:17])[C:7]=1[N:8]1[CH2:13][CH2:12][CH:11]([CH2:14][NH2:16])[CH2:10][CH2:9]1

Inputs

Step One
Name
Quantity
30 mg
Type
reactant
Smiles
ClC=1C=NC=C(C1N1CCC(CC1)C(=O)N)Cl
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
2 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
11.1 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirring for a further 18 hr
Duration
18 h
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (2×20 mL)
WASH
Type
WASH
Details
the combined organic extracts were washed with brine (25 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (2×20 mL)
WASH
Type
WASH
Details
The combined organic extracts were washed with brine (20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a crude colourless oil (8 mg)
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash column chromatography on silica gel (CH2Cl2, MeOH, 97:3 to CH2Cl2, 1 M methanolic NH3, 9:1)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC=1C=NC=C(C1N1CCC(CC1)CN)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.